molecular formula C16H14Cl2N2O5S B11312255 2-Acetyl-4-chlorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

2-Acetyl-4-chlorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11312255
M. Wt: 417.3 g/mol
InChI Key: ZQIFNWVXLFQYAD-UHFFFAOYSA-N
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Description

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both aromatic and heterocyclic components, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the individual components. The process may include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Acetylation and Chlorination: The aromatic ring is acetylated and chlorinated using reagents such as acetyl chloride and thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the aromatic or pyrimidine rings.

Scientific Research Applications

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-(METHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE
  • 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-(ETHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE

Uniqueness

The uniqueness of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H14Cl2N2O5S

Molecular Weight

417.3 g/mol

IUPAC Name

(2-acetyl-4-chlorophenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C16H14Cl2N2O5S/c1-3-6-26(23,24)16-19-8-12(18)14(20-16)15(22)25-13-5-4-10(17)7-11(13)9(2)21/h4-5,7-8H,3,6H2,1-2H3

InChI Key

ZQIFNWVXLFQYAD-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C)Cl

Origin of Product

United States

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